n-(4-(Furan-2-yl)butan-2-yl)-2-methoxyacetamide
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Overview
Description
N-(4-(Furan-2-yl)butan-2-yl)-2-methoxyacetamide is an organic compound that features a furan ring, a butan-2-yl group, and a methoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Furan-2-yl)butan-2-yl)-2-methoxyacetamide typically involves the reaction of furan-2-carboxylic acid with butan-2-amine, followed by methoxyacetylation. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Furan-2-yl)butan-2-yl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxyacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted acetamide derivatives depending on the reagents used.
Scientific Research Applications
N-(4-(Furan-2-yl)butan-2-yl)-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(Furan-2-yl)butan-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and methoxyacetamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Furan-2-yl)butan-2-yl)acetamide
- N-(4-(Furan-2-yl)butan-2-yl)cyclohexanamine
- N-(4-(Furan-2-yl)butan-2-yl)-3-methylcyclohexan-1-amine
Uniqueness
N-(4-(Furan-2-yl)butan-2-yl)-2-methoxyacetamide is unique due to the presence of the methoxyacetamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, stability, and potential for specific interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17NO3 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-[4-(furan-2-yl)butan-2-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C11H17NO3/c1-9(12-11(13)8-14-2)5-6-10-4-3-7-15-10/h3-4,7,9H,5-6,8H2,1-2H3,(H,12,13) |
InChI Key |
XDRSKOMZRBMFCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CO1)NC(=O)COC |
Origin of Product |
United States |
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